Comparative Lipophilicity (XLogP3) of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide vs. Unsubstituted Phenyl and 4-Fluorophenyl Analogs
The ortho-fluoro substitution on the phenyl ring of 1-(2-fluorophenyl)cyclopropane-1-carbothioamide results in a distinct lipophilicity profile compared to its unsubstituted phenyl and para-fluoro analogs. Its computed XLogP3 value of 1.8 [1] is notably lower than that of the unsubstituted 1-phenylcyclopropane-1-carbothioamide, which has an XLogP of 2.8 . This indicates a significant reduction in hydrophobicity due to the presence of the ortho-fluorine atom, which can impact membrane permeability, solubility, and protein binding in biological systems [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 1-Phenylcyclopropane-1-carbothioamide: XLogP = 2.8 |
| Quantified Difference | 1.0 LogP units lower |
| Conditions | Computed using XLogP3 algorithm (PubChem) |
Why This Matters
Lower lipophilicity can translate to improved aqueous solubility and reduced non-specific binding, critical factors in optimizing pharmacokinetic properties during drug discovery.
- [1] Kuujia. 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide (CAS 1379028-70-2). Computed Properties. View Source
- [2] Kovaleva, K. S., et al. (2014). Synthesis and evaluation of human monoamine oxidase inhibitory activities of some 3,5-diaryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3533-3536. View Source
